(+)-S-Allylcysteine

描述

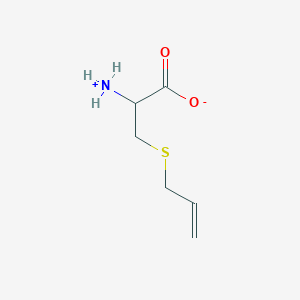

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAHNWWNDFHPOH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894862 | |

| Record name | S-Allylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21593-77-1 | |

| Record name | (+)-S-Allylcysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21593-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Allylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Allylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ALLYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R3X99M15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuroprotective Mechanisms of (+)-S-Allylcysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-S-Allylcysteine (SAC), a sulfur-containing amino acid derived from aged garlic extract, has emerged as a promising neuroprotective agent with multifaceted mechanisms of action. This technical guide provides an in-depth exploration of the molecular pathways and cellular processes through which SAC exerts its protective effects against a range of neurological insults. The information presented herein is intended to support further research and drug development efforts in the field of neurodegenerative diseases.

Core Mechanisms of Neuroprotection

SAC's neuroprotective properties stem from a combination of direct and indirect actions, primarily centered around the mitigation of oxidative stress, modulation of endoplasmic reticulum (ER) stress, anti-inflammatory activity, and preservation of mitochondrial function. These interconnected mechanisms collectively contribute to neuronal survival and improved neurological outcomes in various experimental models.

Attenuation of Endoplasmic Reticulum (ER) Stress

A key mechanism underlying SAC's neuroprotective effects is its ability to counteract ER stress-induced apoptosis.[1][2] Accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, if unresolved, leads to programmed cell death. SAC intervenes in this pathway through the direct inhibition of calpain, a calcium-dependent protease.[1][3]

By binding to the Ca²⁺-binding domain of calpain, SAC prevents its activation.[2] This, in turn, suppresses the downstream activation of caspase-12, a key executioner of ER stress-mediated apoptosis.[1] This targeted inhibition of the calpain-caspase-12 axis has been demonstrated in cultured hippocampal neurons subjected to ER stress inducers like tunicamycin.[1]

Caption: SAC inhibits ER stress-induced apoptosis by directly inhibiting calpain activation.

Activation of the Nrf2-Dependent Antioxidant Response

A central pillar of SAC's neuroprotective action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6][7][8] Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by SAC, Nrf2 dissociates from Keap1 and translocates to the nucleus.[5]

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and phase II detoxifying enzyme genes, leading to their upregulation.[5][6] This includes enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO-1), glutathione reductase (GR), and superoxide dismutase (SOD).[5] The activation of Nrf2 by SAC is thought to be mediated, at least in part, by the upstream activation of protein kinase B (Akt) and extracellular signal-regulated kinase 1/2 (ERK1/2).[5]

Caption: SAC activates the Nrf2 antioxidant pathway, leading to increased expression of protective enzymes.

Anti-Inflammatory Effects

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. SAC exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways. It has been shown to suppress the activation of nuclear factor kappa B (NF-κB), a central transcription factor that governs the expression of numerous pro-inflammatory genes.[9]

Consequently, SAC treatment leads to a reduction in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[9] Furthermore, SAC can inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[9]

Preservation of Mitochondrial Function

Mitochondrial dysfunction is a common hallmark of neuronal injury and neurodegeneration. SAC contributes to neuroprotection by preserving mitochondrial integrity and function.[10][11] In models of cerebral ischemia, SAC treatment has been shown to restore mitochondrial ATP content and the activity of mitochondrial respiratory chain complexes.[10]

Moreover, SAC helps maintain mitochondrial redox balance by replenishing mitochondrial glutathione (GSH) levels and reducing mitochondrial lipid peroxidation and protein carbonyl formation.[10] It also mitigates mitochondrial-mediated apoptosis by decreasing the release of cytochrome c from the mitochondria into the cytoplasm.[10]

Quantitative Data on this compound's Neuroprotective Effects

The following tables summarize quantitative data from various preclinical studies, highlighting the effective concentrations and observed effects of SAC.

Table 1: In Vivo Studies

| Animal Model | Disease/Injury Model | SAC Dosage | Key Findings | Reference |

| Rat | Streptozotocin-induced diabetes | 150 mg/kg (oral) | Ameliorated cognitive deficits, suppressed oxidative stress and neuroinflammation. | [1] |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | 100 mg/kg (i.p.) | Significantly reduced ischemic lesion volume and improved neurological deficits. | [12] |

| Rat | MCAO | 300 mg/kg (i.p.) | Restored ATP content and mitochondrial respiratory complex activity. | [10] |

| Mouse | MPTP-induced Parkinson's disease | Not specified | Exerted neuroprotective effects against dopaminergic neuron injury. | [1][2] |

| Mouse | 1-methyl-4-phenylpyridinium (MPP+) induced parkinsonism | Not specified | Blocked 100% of lipid peroxidation and improved locomotion by 35%. | [13] |

| Mouse | 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease | Not specified | Promoted Nrf2 activation and upregulation of antioxidant enzymes. | [5] |

| Mouse | Forced Swimming Test (antidepressant model) | 30, 70, 120, 250 mg/kg (i.p.) | Exhibited an antidepressant-like effect, particularly at 120 mg/kg. | [14] |

| Mouse | MCAO | Not specified | Attenuated ischemic damage in wild-type but not Nrf2 knockout mice. | [6] |

Table 2: In Vitro Studies

| Cell Model | Insult | SAC Concentration | Key Findings | Reference |

| Cultured Rat Hippocampal Neurons | Tunicamycin (ER stress) | 1 µM | More potent neuroprotection observed with SAC derivatives (SEC, SPC). | [1] |

| Cultured Rat Hippocampal Neurons | Tunicamycin (ER stress) | Not specified | Significantly prevented the degradation of α-spectrin (a calpain substrate). | [1] |

| SH-SY5Y cells | 6-OHDA | 80 µg/mL | Increased cell viability by 144% (pretreatment). Suppressed pro-inflammatory cytokine increase. | [9] |

| Rat Brain Synaptosomes | 3-Nitropropionic acid | 0.1-2 mM | Decreased lipid peroxidation in a concentration-dependent manner. | [11] |

| Rat Brain Synaptosomes | 3-Nitropropionic acid | 0.75 mM | Prevented mitochondrial dysfunction. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments cited in the literature on SAC's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

-

Anesthesia: Anesthesia is induced and maintained using agents such as isoflurane or ketamine/xylazine.

-

Surgical Procedure:

-

A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The filament is left in place for a specified duration (e.g., 2 hours) to induce ischemia.

-

-

Reperfusion: The monofilament is withdrawn to allow for reperfusion of the MCA territory.

-

SAC Administration: SAC is typically administered intraperitoneally (i.p.) at specified doses (e.g., 100 mg/kg) at various time points relative to the ischemic insult (e.g., 30 minutes before MCAO and at intervals during reperfusion).

-

Outcome Measures:

-

Neurological Deficit Scoring: Animals are assessed for motor and sensory deficits at defined time points post-reperfusion.

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Biochemical Analyses: Brain tissue from the ischemic hemisphere is collected for analysis of oxidative stress markers (lipid peroxidation, glutathione levels), antioxidant enzyme activities, and protein expression (e.g., Nrf2, inflammatory cytokines) via Western blotting or ELISA.

-

References

- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of S-allyl-L-cysteine against endoplasmic reticulum stress-induced neuronal death is mediated by inhibition of calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic Administration of S-Allylcysteine Activates Nrf2 Factor and Enhances the Activity of Antioxidant Enzymes in the Striatum, Frontal Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RETRACTED: S-allyl cysteine protects against 6-hydroxydopamine-induced neurotoxicity in the rat striatum: involvement of Nrf2 transcription factor activation and modulation of signaling kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo. (2015) | Huanying Shi | 85 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-allyl L-cysteine diminishes cerebral ischemia-induced mitochondrial dysfunctions in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effect of S-allylcysteine on 3-nitropropionic acid-induced lipid peroxidation and mitochondrial dysfunction in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. S-allyl cysteine mitigates oxidative damage and improves neurologic deficit in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. S-Allylcysteine, a garlic compound, protects against oxidative stress in 1-methyl-4-phenylpyridinium-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Multifaceted Therapeutic Potential of (+)-S-Allylcysteine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-S-Allylcysteine (SAC), a unique organosulfur compound derived from aged garlic extract, has garnered significant scientific attention for its broad spectrum of biological activities and pharmacological properties. This technical guide provides an in-depth analysis of the current understanding of SAC, focusing on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. We delve into the molecular mechanisms underpinning these activities, summarizing key quantitative data in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols for pivotal assays and models cited in the literature, alongside visualizations of critical signaling pathways and experimental workflows to facilitate comprehension and future research endeavors.

Introduction

This compound is a water-soluble, odorless, and highly bioavailable derivative of the amino acid cysteine, making it a promising candidate for therapeutic development.[1] Unlike the unstable and pungent compounds found in fresh garlic, such as allicin, SAC is stable and well-tolerated.[2] Its diverse pharmacological profile stems from its ability to modulate multiple cellular pathways, primarily through its potent antioxidant and anti-inflammatory actions.[3] This document aims to serve as a comprehensive resource for researchers and drug development professionals, consolidating the existing knowledge on SAC's therapeutic potential.

Pharmacokinetics and Metabolism

SAC exhibits excellent oral bioavailability, exceeding 90% in preclinical models, and is rapidly absorbed from the gastrointestinal tract.[4][5] It is metabolized in the liver and kidneys primarily through N-acetylation to N-acetyl-S-allylcysteine (NAc-SAC) and to a lesser extent, through S-oxidation.[4][6] SAC and its metabolites are mainly excreted in the urine.[5][7] The long elimination half-life, particularly noted in dogs (around 12 hours), is attributed to extensive renal reabsorption.[4]

Biological Activities and Pharmacological Properties

Antioxidant Effects

SAC is a potent antioxidant, acting through multiple mechanisms to combat oxidative stress, a key contributor to numerous chronic diseases.[3][8][[“]]

Direct Radical Scavenging: SAC directly scavenges a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide anions (O₂•−), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), peroxynitrite (ONOO−), hypochlorous acid (HOCl), and singlet oxygen (¹O₂).[8][10][11]

Upregulation of Endogenous Antioxidants: SAC enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12][13][[“]][15] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) synthesis.[6][16][17]

Chelation of Metal Ions: SAC can chelate pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing their participation in the Fenton reaction, a major source of hydroxyl radicals.[8][10]

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases, and SAC has demonstrated significant anti-inflammatory effects.[3][18]

Inhibition of NF-κB Pathway: SAC inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][19][20] SAC prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

Modulation of Inflammatory Cytokines: SAC has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][18][21]

Anticancer Activity

SAC exhibits anticancer properties against various cancer cell types through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[19][22]

Induction of Apoptosis: SAC can induce programmed cell death in cancer cells by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[8][22]

Cell Cycle Arrest: SAC can arrest the cell cycle at different phases, such as G1/S, preventing cancer cell proliferation.[8][21]

Inhibition of Metastasis: SAC has been shown to inhibit the migration and invasion of cancer cells.[8]

Neuroprotective Effects

SAC readily crosses the blood-brain barrier and has demonstrated significant neuroprotective effects in various models of neurological disorders.[2][11][23]

Amelioration of Oxidative Stress: In the brain, SAC mitigates oxidative damage by scavenging free radicals and boosting endogenous antioxidant defenses, which is crucial in conditions like cerebral ischemia and neurodegenerative diseases.[24][25][26]

Anti-inflammatory Action in the CNS: SAC suppresses neuroinflammation by inhibiting microglial activation and reducing the production of pro-inflammatory mediators in the brain.[21][27]

Modulation of Neurotrophic Factors: SAC has been shown to preserve levels of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and plasticity.[[“]]

Cardioprotective Properties

SAC has shown promise in protecting the cardiovascular system through various mechanisms.[28][29][30]

Reduction of Myocardial Infarct Size: In animal models of acute myocardial infarction, SAC pretreatment has been shown to significantly reduce the size of the infarcted area and lower mortality rates.[28][29]

Hydrogen Sulfide (H₂S)-Mediated Pathway: The cardioprotective effects of SAC are, in part, mediated by the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with vasodilatory and antioxidant properties.[28][29] SAC upregulates the expression of cystathionine-γ-lyase (CSE), a key enzyme in H₂S synthesis in the heart.[29]

Improvement of Endothelial Function: SAC can enhance endothelial function, a critical factor in maintaining cardiovascular health.[29]

Quantitative Data

Table 1: In Vitro Anticancer Activity of S-Allylcysteine (IC50 Values)

| Cell Line | Cancer Type | IC50 (mM) | Exposure Time (h) | Reference |

| A2780 | Ovarian Cancer | ~25 | 48 | [8][12][16] |

| A2780 | Ovarian Cancer | < 6.25 | 96 | [8][12][16] |

| K562 | Leukemia | 11.525 | Not Specified | [31] |

| HL-60 | Leukemia | 10.025 | Not Specified | [31] |

| SW480 | Colon Adenocarcinoma | 0.131 - 0.183 (for SAC-NSAID hybrids) | 48 | [7] |

Table 2: In Vivo Efficacy of S-Allylcysteine in Animal Models

| Model | Species | Dosage | Outcome | Reference |

| Acute Myocardial Infarction | Rat | 50 mg/kg/day for 7 days (pretreatment) | Reduced infarct size and mortality | [29] |

| Ischemia/Reperfusion | Rat | 50 or 100 mg/kg for 7 days (post-MI) | Attenuated cardiac hypertrophy and fibrosis | [5] |

| Focal Cerebral Ischemia | Rat | 100 mg/kg (i.p.) | Reduced ischemic lesion volume and improved neurological deficits | [24] |

| Parkinson's Disease Model (MPP+) | Mouse | 125 mg/kg/day (i.p.) for 17 days | Attenuated loss of striatal dopamine and improved motor function | [25] |

| Depression Model (FST) | Mouse | 120 mg/kg (i.p.) daily for 17 days | Reduced immobility time by 44% | [11] |

| Sepsis (LPS-induced) | Rat | 50 and 100 mg/kg (oral) | Reduced levels of TNF-α and NF-κB | [3] |

Experimental Protocols

Western Blot Analysis for Nrf2 Activation

This protocol is adapted from studies investigating the effect of SAC on the Nrf2 signaling pathway.[6][[“]]

-

Cell Culture and Treatment: Plate HepG2 cells and grow to 70-80% confluency. Treat cells with desired concentrations of SAC for specified time periods.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2, 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Antioxidant Capacity Assessment (DPPH Assay)

This protocol is based on standard methods for determining the radical scavenging activity of compounds like SAC.[32][33]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of SAC in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each SAC concentration to 100 µL of the DPPH solution. For the control, use 100 µL of methanol instead of the SAC solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance in the presence of SAC.

-

IC50 Determination: Plot the percentage of scavenging activity against the SAC concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Animal Model of Acute Myocardial Infarction

This protocol is a generalized representation of methods used in preclinical cardioprotection studies with SAC.[28][29]

-

Animal Acclimatization: House male Wistar rats under standard laboratory conditions for at least one week before the experiment.

-

Pretreatment: Administer SAC (e.g., 50 mg/kg/day) or vehicle (saline) orally or via intraperitoneal injection for a specified period (e.g., 7 days).

-

Surgical Procedure: Anesthetize the rats (e.g., with ketamine/xylazine). Intubate and ventilate the animals. Perform a left thoracotomy to expose the heart.

-

Induction of Myocardial Infarction: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale area on the myocardium.

-

Sham Operation: In the sham group, the suture is passed under the LAD artery but not tied.

-

Post-operative Care: Close the chest incision in layers. Provide post-operative analgesia and monitor the animals for recovery.

-

Endpoint Analysis (e.g., at 48 hours):

-

Infarct Size Measurement: Euthanize the animals, excise the hearts, and perfuse with a stain such as 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the total ventricular area.

-

Biochemical Analysis: Collect blood and heart tissue for analysis of cardiac biomarkers (e.g., troponin), oxidative stress markers, and protein expression (e.g., CSE) by Western blot.

-

Signaling Pathways and Experimental Workflows

S-Allylcysteine-Mediated Nrf2 Activation Pathway

References

- 1. scispace.com [scispace.com]

- 2. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. S-allyl cysteine reduces oxidant load in cells involved in the atherogenic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S-Allyl Cysteine Alleviates Hydrogen Peroxide Induced Oxidative Injury and Apoptosis through Upregulation of Akt/Nrf-2/HO-1 Signaling Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promising Hybrids Derived from S-Allylcysteine and NSAIDs Fragments against Colorectal Cancer: Synthesis, In-vitro Evaluation, Drug-Likeness and In-silico ADME/tox Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S-allylcysteine, a garlic derivative, suppresses proliferation and induces apoptosis in human ovarian cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. S-allyl cysteine inhibits TNF-α-induced inflammation in HaCaT keratinocytes by inhibition of NF- κB-dependent gene expression via sustained ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. S-allylcysteine, a garlic derivative, suppresses proliferation and induces apoptosis in human ovarian cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. S-allylcysteine reduces the MPTP-induced striatal cell damage via inhibition of pro-inflammatory cytokine tumor necrosis factor-α and inducible nitric oxide synthase expressions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. Chronic Administration of S-Allylcysteine Activates Nrf2 Factor and Enhances the Activity of Antioxidant Enzymes in the Striatum, Frontal Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. S-allyl cysteine alleviates nonsteroidal anti-inflammatory drug-induced gastric mucosal damages by increasing cyclooxygenase-2 inhibition, heme oxygenase-1 induction, and histone deacetylation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 22. S-Allylcysteine Attenuates Myocardial Injury Via Antioxidant Pathway in Ovariectomised Rat Model | Sciety [sciety.org]

- 23. scienceopen.com [scienceopen.com]

- 24. S-allyl cysteine mitigates oxidative damage and improves neurologic deficit in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. S-Allylcysteine, a garlic compound, protects against oxidative stress in 1-methyl-4-phenylpyridinium-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Protective effect of S-allylcysteine on 3-nitropropionic acid-induced lipid peroxidation and mitochondrial dysfunction in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. S-allyl-cysteine sulfoxide (alliin) alleviates myocardial infarction by modulating cardiomyocyte necroptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. S-allylcysteine mediates cardioprotection in an acute myocardial infarction rat model via a hydrogen sulfide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-S-Allylcysteine as a stable organosulfur compound from aged garlic extract

(+)-S-Allylcysteine: A Stable Organosulfur Compound from Aged Garlic Extract

A Technical Guide for Researchers and Drug Development Professionals

Introduction

This compound (SAC) is a unique and highly stable organosulfur compound that is abundantly present in aged garlic extract (AGE). Unlike the pungent and unstable compounds found in fresh garlic, such as allicin, SAC is odorless, highly bioavailable, and possesses a favorable safety profile.[1][2] These characteristics, coupled with its potent antioxidant and anti-inflammatory properties, have positioned SAC as a compound of significant interest for therapeutic applications in a range of health conditions, including cardiovascular and neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of the core scientific and technical information on this compound, focusing on its quantitative data, experimental protocols, and key molecular pathways.

Data Presentation

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C6H11NO2S | [2] |

| Molecular Weight | 161.22 g/mol | - |

| Melting Point | 223.3–223.7°C | [1] |

| Stability | Stable in AGE for up to 2 years.[1] | [1] |

Concentration in Aged Garlic Preparations

The concentration of SAC can vary significantly depending on the specific preparation of aged garlic.

| Preparation | SAC Concentration | Reference |

| Commercial Aged Garlic Extract (AGE) Powder | ~0.1% (dry weight basis) | [4] |

| Commercial Black Garlic Extract (BGE) | 0.31–27.22 mg/100 mL | [5][6] |

| Commercial Black Garlic (BG) Cloves | 22.28–63.71 mg/100 g | [5][6] |

Pharmacokinetic Parameters of S-Allylcysteine

SAC is readily absorbed from the gastrointestinal tract and exhibits high bioavailability across different species.[7]

| Species | Dose | Bioavailability (%) | Tmax (h) | T1/2 (h) | Reference |

| Human | Oral garlic supplement | High (suggested) | - | >10 | [8][9] |

| Rat | 5 mg/kg (oral) | 98.2 | 0.27 | 1.2 | [7][10] |

| Rat | 100 mg/kg (oral) | 91.0 | 0.5 | 2.7 | [9] |

| Mouse | - | 103.0 | - | - | [7] |

| Dog | 2 mg/kg (oral) | 87.2 | - | 12 | [7][11] |

Toxicology Data

SAC has been shown to have a very low toxicity profile.

| Species | Route of Administration | LD50 | Reference |

| Mouse (male) | Oral | 8.89 g/kg | [1] |

| Mouse (female) | Oral | 9.39 g/kg | [1] |

| Rat (male) | Intraperitoneal | 3.34 g/kg | [1][12] |

In Vitro Antioxidant Activity

| Assay | Concentration / IC50 | Reference |

| DPPH Radical Scavenging | 58.43 mg/L (for pyrene-labelled SAC) | [13] |

| Hydroxyl Radical (•OH) Scavenging | 8.16 mg/L (for pyrene-labelled SAC) | [13] |

Experimental Protocols

Quantification of S-Allylcysteine in Plasma using HPLC-UV

This protocol provides a general framework for the determination of SAC in plasma samples.

1. Sample Preparation: a. To 100 µL of plasma, add a suitable internal standard. b. Precipitate proteins by adding 400 µL of methanol. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

2. Derivatization (if required for UV detection): a. Some HPLC-UV methods may require derivatization to enhance detection. A common derivatizing agent is dansyl chloride.[14][15] b. Mix the reconstituted sample with a solution of dansyl chloride in acetone and a sodium bicarbonate buffer (pH 9.5). c. Incubate the mixture at a specific temperature and time (e.g., 40°C for 30 minutes). d. Stop the reaction by adding a quenching solution (e.g., acetic acid).

3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).[16] b. Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) or a buffered mobile phase such as sodium acetate buffer (pH 5) and methanol.[14][16] c. Flow Rate: 1 mL/min.[16] d. Injection Volume: 20 µL.[16] e. Detection: UV detector at 254 nm.[16] f. Quantification: Create a calibration curve using known concentrations of SAC standard.

Quantification of S-Allylcysteine in Plasma using UHPLC-MS/MS

This protocol offers higher sensitivity and selectivity for SAC quantification.[17]

1. Sample Preparation: a. To 100 µL of plasma, add an internal standard. b. Add 4 mL of methanol and shake for 15 minutes.[17] c. Centrifuge at 4000 rpm for 10 minutes at 4°C.[17] d. Transfer 2.5 mL of the supernatant to a fresh tube and dry under a nitrogen stream.[17] e. Reconstitute the residue with 750 µL of the mobile phase and vortex for 4 minutes.[17] f. Transfer the reconstituted sample to an autosampler vial for injection.[17]

2. UHPLC-MS/MS Analysis: a. Column: C18 column (e.g., 1.7 µm particle size, 100 mm length).[17] b. Mobile Phase: A gradient of methanol and 0.1% formic acid in water. c. Flow Rate: 0.3 mL/min.[17] d. Injection Volume: 10 µL.[17] e. Ionization Mode: Positive electrospray ionization (ESI+). f. Mass Spectrometry: Use a triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for SAC should be optimized. g. Quantification: Generate a calibration curve using a series of known concentrations of SAC standards prepared in a similar matrix.[17]

In Vitro DPPH Radical Scavenging Assay

This assay measures the ability of SAC to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.

1. Reagent Preparation: a. Prepare a 0.1 mM solution of DPPH in methanol. b. Prepare various concentrations of SAC in a suitable solvent (e.g., water or methanol).

2. Assay Procedure: a. In a 96-well plate, add a specific volume of the SAC solution to a specific volume of the DPPH solution. b. Incubate the mixture in the dark at room temperature for 30 minutes. c. Measure the absorbance of the solution at 517 nm using a microplate reader. d. A control containing the solvent and DPPH solution should be included. e. The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Mandatory Visualizations

Caption: Formation of this compound during the aging of garlic.

Caption: SAC-mediated activation of the Nrf2 antioxidant pathway.

Caption: General workflow for the analysis of S-Allylcysteine.

References

- 1. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of standardization of domestic commercial black garlic extract for S-allyl-l-cysteine and S-1-propenyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of the garlic compound S-allylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physical, chemical, and biological properties of s-allylcysteine, an amino acid derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

- 11. [PDF] Metabolism, Excretion, and Pharmacokinetics of S-Allyl-l-Cysteine in Rats and Dogs | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

The Superior Antioxidant Efficacy of S-Allylcysteine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of S-Allylcysteine (SAC), a prominent organosulfur compound found in aged garlic extract, in comparison to other notable garlic-derived compounds such as allicin, diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced antioxidant capacities and mechanisms of these compounds.

Executive Summary

Garlic (Allium sativum) has long been recognized for its therapeutic properties, largely attributed to its rich content of organosulfur compounds. While fresh, crushed garlic is a potent source of allicin, this compound is highly unstable. In contrast, S-Allylcysteine (SAC), the primary active compound in aged garlic extract, exhibits exceptional stability and bioavailability, making it a more viable candidate for therapeutic applications.[1] This guide synthesizes available data to compare the antioxidant potential of SAC against other key garlic compounds, detailing the underlying mechanisms of action, providing quantitative comparisons, and outlining relevant experimental protocols.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant capacity of garlic compounds can be assessed through various in vitro assays that measure their ability to scavenge free radicals. The following tables summarize key quantitative data from studies evaluating the antioxidant activities of S-Allylcysteine and other major garlic organosulfur compounds. It is important to note that these values are compiled from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Radical Scavenging Activity (IC50 Values)

The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

| Compound | DPPH Assay (IC50, µg/mL) | ABTS Assay (IC50, µg/mL) | Hydroxyl Radical Scavenging Assay (IC50, mg/mL) |

| S-Allylcysteine (SAC) | > 264.02[2] | > 269.09[2] | ~8.16 (for a pyrene-labelled derivative)[3] |

| Allicin | Not widely reported due to instability | Not widely reported due to instability | Did not exhibit scavenging activity in one study[4] |

| Diallyl Disulfide (DADS) | Not consistently reported | Not consistently reported | - |

| Black Garlic Extract (rich in SAC) | 0.63 ± 0.02[5] | - | 0.80 ± 0.01[5] |

| Fresh Garlic Extract (rich in Allicin) | 1.378[6] | - | - |

Note: The antioxidant activity of SAC in DPPH and ABTS assays was found to be lower than many polyphenolic compounds it was compared against in one particular study.[2] However, black garlic extract, which is rich in SAC, shows potent radical scavenging activity.[5]

Table 2: Rate Constants for Hydroxyl Radical (•OH) Scavenging

The rate constant (k) provides a measure of the speed at which a compound reacts with and neutralizes a specific free radical. A higher rate constant signifies a more efficient scavenger.

| Compound | Rate Constant (M⁻¹s⁻¹) | Reference |

| Alliin | 1.4-1.7 x 10¹⁰ | [1][4] |

| S-Allylcysteine (SAC) | 2.1-2.2 x 10⁹ | [1][4] |

| Allyl Disulfide | 0.7-1.5 x 10¹⁰ | [4] |

Mechanisms of Antioxidant Action: Direct and Indirect Pathways

S-Allylcysteine exerts its antioxidant effects through a dual mechanism, distinguishing it from many other garlic compounds.

2.1. Direct Radical Scavenging

SAC has the capacity to directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide anions, hydrogen peroxide, hydroxyl radicals, and peroxynitrite.[7] This direct scavenging activity is a crucial first line of defense against oxidative damage.

2.2. Indirect Antioxidant Effects via Nrf2 Pathway Activation

A significant aspect of SAC's antioxidant prowess lies in its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as the "antioxidant response element" (ARE).

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. SAC can modify cysteine residues on Keap1, leading to the dissociation of the Nrf2-Keap1 complex.[9] This allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of numerous protective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing them from participating in redox cycling and generating ROS.

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

This indirect mechanism provides a sustained and amplified antioxidant response, bolstering the cell's intrinsic defense systems. Other garlic compounds, such as DADS and DATS, have also been shown to induce Nrf2-mediated gene expression.[11]

Stability and Bioavailability: The Advantage of S-Allylcysteine

A critical factor for any therapeutic agent is its stability and bioavailability. Allicin, the signature compound of fresh garlic, is notoriously unstable and is rapidly degraded.[12] In contrast, S-Allylcysteine is a highly stable and water-soluble compound.[12] Studies have shown that SAC is well-absorbed in the gastrointestinal tract, with a bioavailability of approximately 98%.[13] This high stability and bioavailability ensure that SAC can reach target tissues in sufficient concentrations to exert its beneficial effects.

Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays relevant to the study of garlic compounds.

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[14]

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol)

-

Methanol

-

Test compounds (SAC, other garlic compounds, and a positive control like ascorbic acid or Trolox) dissolved in a suitable solvent.

-

-

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette.

-

Add an equal volume of the test compound dilutions to the corresponding wells/cuvettes.

-

A blank containing the solvent and DPPH solution is also prepared.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.[14]

-

4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.

-

Reagents:

-

ABTS stock solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Phosphate buffered saline (PBS) or ethanol

-

Test compounds and a positive control (e.g., Trolox).

-

-

Procedure:

-

The ABTS•+ radical cation is generated by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is then diluted with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

-

A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.

-

The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

-

The absorbance is measured at the same wavelength.

-

The percentage of inhibition is calculated using a similar formula as in the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

4.3. Oxygen Radical Absorbance Capacity (ORAC) Assay

-

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

-

Reagents:

-

Fluorescent probe (e.g., fluorescein)

-

AAPH solution

-

Phosphate buffer (pH 7.4)

-

Test compounds and a positive control (Trolox).

-

-

Procedure:

-

In a 96-well black microplate, add the fluorescent probe, the test compound at various concentrations, and the phosphate buffer.

-

The plate is incubated at 37°C for a certain period.

-

The reaction is initiated by adding the AAPH solution.

-

The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation/emission wavelengths are specific to the probe, e.g., 485/520 nm for fluorescein).

-

The area under the curve (AUC) is calculated for the blank, control, and test samples.

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

-

The ORAC value is typically expressed as Trolox equivalents (TE) per gram or mole of the compound.

-

4.4. Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

-

Principle: This cell-based assay measures the ability of antioxidants to prevent the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the highly fluorescent 2',7'-dichlorofluorescein (DCF) within cells.[15][16] DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS.

-

Materials:

-

Adherent cell line (e.g., HepG2, Caco-2)

-

Cell culture medium

-

DCFH-DA solution

-

Free radical initiator (e.g., AAPH)

-

Test compounds and a positive control (e.g., quercetin).

-

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom microplate and culture until they reach confluence.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with the test compounds at various concentrations for a specific incubation period (e.g., 1 hour).

-

After incubation, wash the cells and then load them with the DCFH-DA solution in the dark.

-

After a further incubation period, wash the cells again to remove excess probe.

-

Add the free radical initiator (e.g., AAPH) to induce oxidative stress.

-

Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485/535 nm) over time using a fluorescence microplate reader.

-

The antioxidant capacity is determined by the reduction in the fluorescence signal in the presence of the test compound compared to the control. The results can be expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of quercetin.[15][17]

-

Visualizing the Mechanisms

5.1. Signaling Pathway of Nrf2 Activation by S-Allylcysteine

Caption: Nrf2 signaling pathway activation by S-Allylcysteine (SAC).

5.2. Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion for Drug Development Professionals

S-Allylcysteine stands out among garlic-derived organosulfur compounds as a promising candidate for the development of antioxidant-based therapeutics. Its superior stability, high bioavailability, and dual mechanism of action—combining direct radical scavenging with the potent and sustained activation of the Nrf2-ARE pathway—offer significant advantages over the more transient and unstable allicin found in fresh garlic. The comprehensive data and detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of SAC in mitigating oxidative stress-related pathologies. The continued investigation of SAC and its derivatives is warranted to fully elucidate their clinical utility.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical Composition, Antioxidant Activity and Antiproliferative Effects of Different Processed Garlic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. mirt.tsnmjournals.org [mirt.tsnmjournals.org]

- 13. Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. kamiyabiomedical.com [kamiyabiomedical.com]

- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. content.abcam.com [content.abcam.com]

(+)-S-Allylcysteine: A Technical Guide to its Core Mechanisms in Cellular Protection and Redox Regulation

Audience: Researchers, scientists, and drug development professionals.

Abstract: (+)-S-Allylcysteine (SAC), a water-soluble organosulfur compound derived from aged garlic extract, has garnered significant scientific attention for its potent cytoprotective and therapeutic properties.[[“]][2][[“]][4][5] Its multifaceted mechanism of action, centered on the modulation of cellular redox status, positions it as a promising candidate for drug development in pathologies underpinned by oxidative stress. This technical guide provides an in-depth exploration of SAC's core mechanisms, focusing on its role in redox regulation, activation of key signaling pathways, and prevention of apoptosis. It summarizes key quantitative data, details common experimental protocols, and visualizes complex biological processes to support further research and development.

Core Mechanisms of Cellular Protection

SAC exerts its protective effects through a combination of direct and indirect actions, primarily by scavenging reactive oxygen species (ROS) and modulating critical intracellular signaling pathways that govern the cellular antioxidant response, inflammation, and apoptosis.[[“]][6]

Direct Antioxidant Activity and ROS Scavenging

SAC is a potent direct antioxidant, capable of scavenging a wide array of reactive oxygen and nitrogen species (RNS).[[“]][6] This includes superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl).[6][7][8] By neutralizing these damaging molecules, SAC directly mitigates oxidative damage to lipids, proteins, and DNA.[[“]][6][[“]]

Redox Regulation via the Nrf2 Signaling Pathway

A cornerstone of SAC's indirect antioxidant mechanism is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis.[[“]][[“]][11][12]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. SAC disrupts this interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of the Antioxidant Response Element (ARE).[[“]][[“]][[“]] This transcriptional activation upregulates a broad spectrum of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR).[6][[“]][[“]][15]

Several mechanisms for SAC-induced Nrf2 activation have been identified:

-

Keap1 Interaction: SAC can directly bind to Keap1, altering its conformation and reducing its ability to target Nrf2 for degradation.[[“]][[“]][[“]]

-

Kinase Modulation: SAC modulates key signaling kinases that influence Nrf2 activity. It has been shown to increase the phosphorylation of ERK1/2 and Akt while inhibiting the phosphorylation of p38 MAPK.[[“]][[“]][[“]][[“]] Activated Akt can phosphorylate and inactivate GSK-3β, a kinase that promotes Nrf2 degradation, further stabilizing Nrf2.[[“]]

Regulation of Apoptosis

SAC demonstrates significant anti-apoptotic activity, protecting cells from programmed cell death induced by various stressors, including oxidative insults.[2][17][18] This is achieved by modulating the expression of key proteins in the apoptotic cascade.

-

Bcl-2 Family Proteins: SAC can alter the ratio of anti-apoptotic (e.g., Bcl-2) to pro-apoptotic (e.g., Bax) proteins.[17][18] By upregulating Bcl-2 and downregulating Bax, SAC helps to maintain mitochondrial membrane integrity and prevent the release of cytochrome c, a critical step in the intrinsic apoptosis pathway.[17]

-

Caspase Inhibition: The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.[2][17] SAC has been shown to inhibit the proteolytic cleavage and activation of these executioner caspases.[2][17]

-

Akt/HO-1 Signaling: The anti-apoptotic effects of SAC are also linked to the upregulation of the Akt/Nrf2/HO-1 signaling pathway.[17] Activated Akt promotes cell survival, while HO-1 induction helps to mitigate oxidative stress that can trigger apoptosis.[17]

Anti-inflammatory Mechanisms

Chronic inflammation is closely linked to oxidative stress. SAC exhibits anti-inflammatory properties by suppressing key inflammatory pathways. It can inhibit the activation of nuclear factor kappa B (NF-κB), a pivotal transcription factor that controls the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[19][20][21][22] This suppression is often linked to SAC's antioxidant effects, as ROS can act as signaling molecules to activate NF-κB.[21]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the efficacy of SAC in different experimental models.

Table 1: Antioxidant and Radical Scavenging Activity

| Assay Type | Compound | IC50 / Activity Metric | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Pyrene-labelled SAC | 58.43 mg/L | [23] |

| DPPH Radical Scavenging | Vitamin C (Reference) | 5.72 mg/L | [23] |

| Hydroxyl Radical (•OH) Scavenging | Pyrene-labelled SAC | 8.16 mg/L | [23] |

| Hydroxyl Radical (•OH) Scavenging | Vitamin C (Reference) | 1.67 mg/L | [23] |

| LDL Oxidation Inhibition | S-Allylcysteine | Optimum concentration: 1 mM |[21] |

Table 2: Effects on Cell Viability and Apoptosis

| Cell Line | Stressor | SAC Concentration | Outcome | Reference |

|---|---|---|---|---|

| SH-SY5Y | 6-OHDA | 80 µg/mL (pretreatment) | Cell viability increased to 144% (vs. 60% for 6-OHDA alone) | [20] |

| HepG2 | H₂O₂ | Dose-dependent | Protected cells from cytotoxicity and inhibited apoptosis | [17] |

| Neuroblastoma (SJ-N-KP) | N/A | 20 mM | 48.0% of cells underwent apoptosis | [24] |

| Neuroblastoma (IMR5) | N/A | 20 mM | 50.1% of cells underwent apoptosis | [24] |

| Lung Cancer (HCC827, NCI-H1975) | N/A | 10 or 20 mM | Time- and dose-dependent decrease in cell viability | [25] |

| Breast Cancer (MCF-7) | N/A | 2245 µM (48h) | Induction of late apoptosis |[5] |

Table 3: Modulation of Enzyme Activity and Protein Expression

| Model System | SAC Administration | Enzyme/Protein | Effect | Reference |

|---|---|---|---|---|

| Rat Hippocampus | 25-200 mg/kg (90 days) | Nrf2 | Activated | [15] |

| Rat Striatum | 100 mg/kg (90 days) | Nrf2 | Activated | [15] |

| Rat Brain Regions | Chronic administration | GPx, GR, CAT, SOD | Enhanced activity | [[“]][15] |

| HUVEC Cells | Preincubation | NF-κB | Dose-dependent inhibition of activation | [21] |

| Rat Myocardium (AMI) | N/A | CSE Activity | Increased from 1.23 to 2.75 µmol·g protein⁻¹·h⁻¹ |[26] |

Experimental Protocols

This section details the methodologies for key experiments commonly used to evaluate the cytoprotective and antioxidant properties of SAC.

Antioxidant Activity Assays

3.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[12]

-

Protocol:

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Dissolve SAC in a suitable solvent to create a stock solution and prepare serial dilutions.

-

Mix a defined volume of each SAC dilution with a specific volume of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of scavenging activity relative to a control (without SAC). The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.[23]

-

3.1.2 Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)

-

Principle: This assay is based on the competition between the test compound (SAC) and a detector molecule (e.g., deoxyribose) for hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂).[12] The inhibition of detector molecule degradation is measured.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, FeCl₃, EDTA, H₂O₂, deoxyribose, and the SAC sample at various concentrations.

-

Initiate the reaction by adding ascorbic acid.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heat the mixture (e.g., at 95°C for 15 minutes) to develop a pink chromogen from the reaction of TBA with degraded deoxyribose.

-

Measure the absorbance at 532 nm. The scavenging activity is calculated based on the reduction in color formation compared to the control.

-

Cell-Based Assays

3.2.1 Cell Viability (MTT) Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells (e.g., HepG2, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.[17][20]

-

Pre-treat cells with various concentrations of SAC for a specified duration (e.g., 2 hours).[20]

-

Induce cellular stress by adding a toxic agent (e.g., H₂O₂, 6-OHDA) and incubate for 24-48 hours.[17][20]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

3.2.2 Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Culture and treat cells with SAC and/or an apoptosis-inducing agent as described for the viability assay.[24]

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells immediately using a flow cytometer.

-

Molecular Biology Techniques

3.3.1 Western Blotting for Protein Expression

-

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and marking the target protein using specific primary and secondary antibodies.

-

Protocol:

-

Treat cells with SAC, then lyse them to extract total protein.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, Bcl-2, cleaved Caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

3.3.2 Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

-

Principle: EMSA is used to study protein-DNA interactions. It detects the binding of a transcription factor (like NF-κB) to a specific DNA consensus sequence. The protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe, causing a "shift" in its position.[21]

-

Protocol:

-

Pre-incubate cells (e.g., HUVEC) with SAC before stimulating with an agent like TNF-α to activate NF-κB.[21]

-

Prepare nuclear extracts from the treated cells.

-

Label a double-stranded DNA oligonucleotide probe containing the NF-κB binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Incubate the nuclear extracts with the labeled probe in a binding reaction buffer.

-

Resolve the protein-DNA complexes on a native polyacrylamide gel.

-

Visualize the shifted bands by autoradiography or other appropriate imaging methods. A decrease in the shifted band intensity in SAC-treated samples indicates inhibition of NF-κB activation.[21]

-

Conclusion and Future Directions

This compound stands out as a robust cytoprotective agent with a well-defined, multi-pronged mechanism of action. Its ability to directly neutralize reactive oxygen species is complemented by its powerful modulation of the Nrf2 antioxidant response pathway, regulation of apoptosis, and suppression of inflammatory signaling. The quantitative data and established experimental protocols summarized herein provide a solid foundation for its continued investigation.

For drug development professionals, SAC offers several advantages, including its high bioavailability and low toxicity compared to other garlic-derived organosulfur compounds.[6][8] Future research should focus on:

-

Targeted Delivery Systems: Enhancing the delivery of SAC to specific tissues or organs to maximize therapeutic efficacy and minimize potential off-target effects.

-

Clinical Trials: Expanding human clinical trials to validate the preclinical findings in diseases characterized by high oxidative stress, such as neurodegenerative disorders, cardiovascular disease, and certain cancers.

-

Synergistic Formulations: Investigating the synergistic effects of SAC with existing therapeutic agents to develop more effective combination therapies.

By leveraging a deeper understanding of its core mechanisms, the scientific community can unlock the full therapeutic potential of this compound.

References

- 1. consensus.app [consensus.app]

- 2. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. S-Allylcysteine - Wikipedia [en.wikipedia.org]

- 5. Effect of S-Allyl –L-Cysteine on MCF-7 Cell Line 3-Mercaptopyruvate Sulfurtransferase/Sulfane Sulfur System, Viability and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. consensus.app [consensus.app]

- 10. consensus.app [consensus.app]

- 11. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. consensus.app [consensus.app]

- 14. consensus.app [consensus.app]

- 15. Chronic Administration of S-Allylcysteine Activates Nrf2 Factor and Enhances the Activity of Antioxidant Enzymes in the Striatum, Frontal Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. consensus.app [consensus.app]

- 17. S-Allyl Cysteine Alleviates Hydrogen Peroxide Induced Oxidative Injury and Apoptosis through Upregulation of Akt/Nrf-2/HO-1 Signaling Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Apoptosis induction by S-allylcysteine, a garlic constituent, during 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Relationship: Inflammation and S-allylcysteine - Vitabase [stag.vitabase.com]

- 20. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. S-allyl cysteine reduces oxidant load in cells involved in the atherogenic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum | Cellular and Molecular Biology [cellmolbiol.org]

- 24. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. S-allylcysteine induces cytotoxic effects in two human lung cancer cell lines via induction of oxidative damage, downregulation of Nrf2 and NF-κB, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Pharmacokinetics and Bioavailability of Oral (+)-S-Allylcysteine Supplementation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of orally administered (+)-S-Allylcysteine (SAC), a prominent organosulfur compound found in aged garlic extract. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the metabolic and signaling pathways associated with SAC.

Introduction

This compound is a subject of growing interest in the scientific community due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] A thorough understanding of its pharmacokinetic profile is crucial for the development of SAC as a therapeutic agent and for designing effective clinical trials. This guide aims to provide a comprehensive resource for professionals in the field by consolidating the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of SAC.

Pharmacokinetic Profile of S-Allylcysteine

Oral supplementation with SAC has demonstrated high bioavailability across various animal models, including rats, mice, and dogs.[3][4] Studies have consistently shown that SAC is well-absorbed from the gastrointestinal tract.[4][5]

The following tables summarize the key pharmacokinetic parameters of SAC from various preclinical studies.

Table 1: Pharmacokinetic Parameters of Oral S-Allylcysteine in Rats

| Dose (mg/kg) | Cmax (mg/L) | Tmax (min) | AUC₀₋t (mg·h/L) | T₁/₂ (h) | Bioavailability (%) | Reference |

| 5 | - | - | - | 1.2 | 98%[5] | [5] |

| 25 | 24.4 | 30 | 71.1 | 2.6 | 96.8% | [4] |

| 50 | 56.0 | 30 | 170.2 | 2.5 | 95.6% | [4] |

| 100 | 100.1 | 30 | 293.5 | 2.7 | 91.0% | [4] |

Table 2: Pharmacokinetic Parameters of S-Allylcysteine in Other Species

| Species | Dose (mg/kg) | Route | Cmax (mg/L) | T₁/₂ (h) | Bioavailability (%) | Reference |

| Mice | - | Oral | - | 0.77 | 103% | [6] |

| Dogs | 2 | Oral | - | 12 | >90%[7] | [7] |

| Humans | Garlic Supplement | Oral | - | >10 | High | [8] |

Metabolism and Excretion

Following oral administration, SAC undergoes metabolism primarily through N-acetylation and S-oxidation.[3][7] The liver and kidneys are the principal organs involved in these metabolic processes.[3][7] The major metabolite identified in plasma and urine is N-acetyl-S-allyl-L-cysteine (NAc-SAC).[5][7] Other metabolites include N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS) and S-allyl-L-cysteine sulfoxide (SACS).[7]

The excretion of SAC and its metabolites occurs predominantly through urine.[5] A significant portion of orally administered SAC is excreted as NAc-SAC.[5] Notably, SAC exhibits extensive renal reabsorption, which contributes to its relatively long elimination half-life, particularly in dogs.[5][7]

Caption: Metabolic pathway of orally administered this compound.

Cellular Signaling Pathways Modulated by S-Allylcysteine

SAC has been shown to exert its biological effects by modulating key cellular signaling pathways, primarily related to antioxidant defense and cell survival.

SAC is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][[“]][10] By binding to Keap1, SAC facilitates the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant response element (ARE)-driven genes, such as heme oxygenase-1 (HO-1) and glutathione cysteine ligase.[[“]][10] This enhances the cell's antioxidant capacity.

Caption: Activation of the Nrf2/HO-1 signaling pathway by S-Allylcysteine.

SAC has also been implicated in the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and neovasculogenesis.[11] This activation leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), promoting vascular health.[11]

Caption: S-Allylcysteine-mediated activation of the PI3K/Akt signaling pathway.

Experimental Protocols

The methodologies employed in pharmacokinetic studies of SAC are critical for the interpretation of the results. Below are summaries of typical experimental protocols.

-

Subjects: Male Sprague-Dawley or Wistar rats, and beagle dogs are commonly used.[4][7]

-

Administration: A single dose of SAC is administered orally (p.o.) via gavage or intravenously (i.v.) for bioavailability determination.[4][5][7]

-

Dosage: Doses in rat studies have ranged from 5 mg/kg to 100 mg/kg.[4][5] In dogs, a dose of 2 mg/kg has been used.[7]

-

Sample Collection: Blood samples are collected at predetermined time points. Plasma is separated for analysis. Urine and bile may also be collected for excretion studies.[5] For tissue distribution, various organs are harvested at specific times post-administration.[4]

-

Quantification of SAC: High-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for quantifying SAC and its metabolites in biological matrices.[4][5][12][13]

-

Sample Preparation: Protein precipitation is a common method for preparing plasma samples prior to analysis.[12][13]

-

LC-MS/MS Parameters: Quantification is often performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.[12][13] For SAC, the transition of m/z 162.0 → 145.0 is frequently used.[12][13]